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Introduction
Pattern-Triggered Immunity (PTI) represents the first line of inducible defense in plants,

initiated by the recognition of conserved Microbe-Associated Molecular Patterns (MAMPs). One

of the most extensively studied MAMPs is flagellin, a primary component of the bacterial

motility organelle. A conserved 22-amino acid peptide from its N-terminus, known as flg22, acts

as a potent elicitor of defense responses in many plant species[1][2]. The perception of flg22 by

the cell surface receptor FLAGELLIN-SENSING 2 (FLS2) triggers a complex and rapid

cascade of downstream signaling events, culminating in a robust immune response. This

technical guide provides an in-depth overview of these core signaling events, supported by

quantitative data, detailed experimental protocols, and pathway visualizations.

Initial Perception: The FLS2-BAK1 Receptor
Complex
The signaling cascade is initiated at the plasma membrane. The leucine-rich repeat (LRR)

receptor kinase FLS2 directly binds the flg22 peptide in the extracellular space[2][3]. This

ligand binding induces an almost instantaneous heterodimerization of FLS2 with another LRR

receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1),

which functions as a co-receptor[3][4][5][6]. The formation of this active FLS2-BAK1 complex is

a critical step, leading to their reciprocal trans-phosphorylation and the activation of their
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intracellular kinase domains within seconds of flg22 perception[3][6]. This phosphorylation is

one of the earliest measurable events, with de novo phosphorylation of both FLS2 and BAK1

detectable within 15 seconds of stimulation[6].
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Caption: flg22 perception and receptor complex activation.

Rapid Intracellular Signaling Cascades
Following receptor activation, a series of rapid and transient signaling events are triggered

within the cell, typically occurring within seconds to minutes. These include ion fluxes, a burst

of reactive oxygen species (ROS), and the activation of Mitogen-Activated Protein Kinase

(MAPK) cascades.

Calcium Signaling
One of the most immediate responses to flg22 is a rapid and transient influx of calcium ions

(Ca²⁺) from the apoplast into the cytosol[7][8][9]. This Ca²⁺ signature is a crucial secondary

message. In Arabidopsis, flg22 treatment induces nuclear Ca²⁺ transients that begin at 2

minutes, peak around 4-5 minutes, and return to baseline levels by 10 minutes[10]. This influx

is mediated by Ca²⁺ channels at the plasma membrane, and their blockade significantly impairs

downstream immune responses[8]. The Ca²⁺ signal is decoded by various calcium-sensor

proteins, primarily Calcium-Dependent Protein Kinases (CDPKs), which phosphorylate

downstream targets to propagate the signal[8][11].
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Reactive Oxygen Species (ROS) Burst
Concurrently with Ca²⁺ influx, flg22 perception triggers a rapid and substantial production of

apoplastic Reactive Oxygen Species (ROS), often referred to as the oxidative burst[1][12][13].

This response, primarily mediated by the plasma membrane-localized NADPH oxidase

RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), is a hallmark of PTI[7][14]. The

ROS burst typically exhibits a short lag phase of 2-10 minutes before a sharp increase, peaking

approximately 15 minutes post-elicitation[13]. These ROS molecules act as signaling agents

and contribute directly to defense by strengthening the cell wall and exhibiting antimicrobial

properties.

MAP Kinase (MAPK) Cascade Activation
The flg22 signal is transduced through conserved Mitogen-Activated Protein Kinase (MAPK)

cascades[1][15]. In Arabidopsis, flg22 perception leads to the activation of at least two distinct

MAPK pathways, prominently featuring the activation of MPK3 and MPK6[1][15][16]. Activation,

which occurs via dual phosphorylation of a T-x-Y motif, is very rapid, typically starting 2-5

minutes after treatment, and is often transient[17]. These activated MAPKs phosphorylate a

wide range of substrates, including transcription factors, to regulate downstream defense

responses.

Downstream Cellular and Transcriptional
Responses
The initial rapid signaling events converge to initiate broader and more sustained cellular

defense responses, including large-scale transcriptional reprogramming and the production of

defense-related hormones.

Transcriptional Reprogramming
Within an hour of flg22 treatment, a significant reprogramming of the plant transcriptome

occurs, with changes in the expression of thousands of genes[1][18]. These "Flagellin Rapidly

Elicited" (FLARE) genes frequently encode other signaling components, such as protein

kinases, phosphatases, and transcription factors, creating a complex regulatory network[1].

Key transcription factors from the WRKY family, such as WRKY22 and WRKY29, are induced

and play a pivotal role in activating downstream defense genes[14][15].
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Table 1: Quantitative Gene Expression Changes in Arabidopsis Seedlings After flg22 Treatment

This table summarizes the fold-change in expression for selected FLARE genes 30 and 60

minutes after treatment with 100 nM flg22, as adapted from Navarro et al., 2004.[1]

Gene Locus
Gene
Name/Description

Fold Change (30
min)

Fold Change (60
min)

At4g23810

FRK1 (FLG22-

INDUCED

RECEPTOR-LIKE

KINASE 1)

13 11

At2g17740
NHL10 (NDR1/HIN1-

LIKE 10)
12 10

At4g31500
WRKY29

(Transcription Factor)
9 10

At2g25000 Protein Kinase 11 13

At1g75040
Cysteine-rich RLK

(CRK29)
7 12

At1g19110

GST1

(GLUTATHIONE S-

TRANSFERASE 1)

5 5

At5g57220
CYP81F2

(Cytochrome P450)
13 14

Note: Data represents average relative values compared to control samples. Expression

changes of less than 2-fold are not shown.

Phosphoproteomic Remodeling
Beyond transcriptional changes, flg22 induces rapid and dynamic alterations in the

phosphorylation status of hundreds of cellular proteins[19][20]. Quantitative phosphoproteomic

studies have identified numerous differentially phosphorylated proteins within minutes of

elicitation, including membrane transporters, kinases, and defense-related proteins[19][21].
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This highlights the critical role of post-translational modification in regulating the PTI signaling

network.

Table 2: Selected Proteins with Differentially Phosphorylated Sites After flg22 Treatment

Protein Function Observation Reference

RBOHD NADPH oxidase

Multiple sites

phosphorylated,

regulating ROS

production.

[19][22]

H⁺-ATPases

(AHA1/2/3)
Proton pumps

Transient decrease in

phosphorylation at

specific sites.

[20]

FLS2 / BAK1 Receptors

Rapidly

phosphorylated upon

ligand binding.

[6]

BIK1
Receptor-like

cytoplasmic kinase

Phosphorylated and

released from the

receptor complex.

[14]

CDPKs Calcium sensors

Activated and show

changes in

phosphorylation.

[19]

Comprehensive Signaling Pathway
The downstream events following flg22 perception are part of an interconnected network. The

initial signal from the FLS2-BAK1 complex branches into several parallel pathways, including

Ca²⁺-dependent signaling and MAPK cascades, which in turn regulate ROS production and a

massive transcriptional reprogramming effort to establish a robust immune response.
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Caption: Overview of the flg22 signaling network in plants.
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Key Experimental Protocols
Protocol: Measurement of flg22-Induced ROS Burst
This protocol is adapted from standard luminol-based chemiluminescence assays used to

measure extracellular H₂O₂ production[12][13][23].

Plant Material: Use leaf discs (e.g., 4 mm diameter) from 4-5 week old, healthy, soil-grown

plants.

Preparation: Float leaf discs, abaxial side up, in a 96-well white microplate containing 150-

200 µL of sterile water per well. Incubate overnight at room temperature to allow wound

responses to subside.

Assay Solution: Prepare a fresh assay solution containing 100 µM luminol (L-012) and 20

µg/mL horseradish peroxidase (HRP).

Elicitation: On the day of the assay, carefully replace the water with 100 µL of the assay

solution. Allow the plate to incubate for at least 1 hour. To initiate the reaction, add 100 µL of

the assay solution containing 2x the final concentration of flg22 (e.g., 200 nM for a 100 nM

final concentration). For the mock control, add assay solution without the elicitor.

Measurement: Immediately place the plate in a luminometer (plate reader) and measure

luminescence every 1-2 minutes for a period of 60-90 minutes. Data is recorded in Relative

Light Units (RLU).
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Caption: Experimental workflow for a luminol-based ROS burst assay.

Protocol: MAPK Activation Assay via Western Blot
This protocol details the detection of activated (phosphorylated) MAPKs using phospho-specific

antibodies[17][24].

Plant Material & Treatment: Use 10-14 day old seedlings grown in liquid culture or on plates.

Transfer seedlings to water and allow them to acclimate overnight. Treat with 100 nM flg22

for various time points (e.g., 0, 5, 15, 30 minutes). The 0-minute sample serves as the

untreated control.
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Protein Extraction: Immediately after treatment, flash-freeze the tissue in liquid nitrogen.

Grind the tissue to a fine powder and add 2x SDS-PAGE loading buffer (containing protease

and phosphatase inhibitors). Boil the samples at 95°C for 5-10 minutes.

Quantification & Gel Electrophoresis: Centrifuge the extracts to pellet debris. Quantify the

protein concentration in the supernatant. Load equal amounts of protein (e.g., 15-20 µg) onto

a 10% SDS-PAGE gel and run until adequate separation is achieved.

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunodetection: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1

hour. Incubate with a primary antibody specific to the phosphorylated form of MAPKs (e.g.,

anti-phospho-p44/42 MAPK (Erk1/2)) overnight at 4°C.

Visualization: Wash the membrane and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence

(ECL) substrate and an imaging system. A loading control (e.g., Coomassie stain or an

antibody against a housekeeping protein) should be used to ensure equal loading.

Protocol: Quantitative Phosphoproteomics Workflow
This protocol provides a high-level overview of a typical quantitative phosphoproteomics

experiment to identify flg22-responsive phosphorylation events[19][21].

Experimental Design: Grow plant material (e.g., cell cultures or seedlings) and treat with

flg22 (e.g., 100 nM) or a mock solution for short time points (e.g., 0, 5, 15 minutes). Collect

samples by flash-freezing.

Protein Extraction & Digestion: Extract total proteins under denaturing conditions with

phosphatase inhibitors. Reduce, alkylate, and digest proteins into peptides using an enzyme

like trypsin.

Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be

enriched from the total peptide mixture. Common methods include Immobilized Metal Affinity

Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17317660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5750851/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS/MS Analysis: Analyze the enriched phosphopeptide samples using liquid

chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass

spectrometer sequences the peptides and identifies phosphorylation sites.

Data Analysis: Use specialized software to search the MS/MS spectra against a protein

database to identify the phosphopeptides. Perform quantitative analysis (e.g., label-free

quantification) to compare the abundance of each phosphopeptide between the flg22-treated

and mock-treated samples to identify sites with significant changes in phosphorylation.
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2. Protein Extraction
& Trypsin Digestion

3. Phosphopeptide Enrichment
(e.g., IMAC, TiO₂)
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Click to download full resolution via product page

Caption: General workflow for quantitative phosphoproteomics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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